molecular formula C36H54N6O14 B10775809 Xamoterol hemifumarate CAS No. 90730-93-1

Xamoterol hemifumarate

Cat. No.: B10775809
CAS No.: 90730-93-1
M. Wt: 794.8 g/mol
InChI Key: QEDVGROSOZBGOZ-WXXKFALUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of xamoterol hemifumarate involves the synthesis of the base compound xamoterol, followed by its conversion to the hemifumarate salt. The synthetic route typically involves the reaction of 1-(4-hydroxyphenoxy)-3-(2-(4-morpholinocarboxamido)ethylamino)-2-propanol with fumaric acid . The hemifumarate salt is then recrystallized with ethanol to yield the final product .

Chemical Reactions Analysis

Xamoterol hemifumarate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to xamoterol hemifumarate include other β1-adrenergic receptor agonists such as:

This compound is unique due to its partial agonist activity, which allows it to provide cardiac stimulation without the risk of excessive β1-adrenergic receptor activation .

Biological Activity

Xamoterol hemifumarate, also known as ICI 118,587, is a selective β1-adrenoceptor partial agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.

Chemical Structure :

  • Chemical Name : 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
  • Molecular Formula : C₁₆H₂₅N₃O₅
  • Molecular Weight : 339.392 g/mol
  • Purity : ≥97%

Xamoterol acts primarily as a partial agonist at the β1-adrenoceptors with a lower affinity for β2-adrenoceptors. This selectivity allows it to enhance myocardial contractility and improve diastolic function without the full agonist effects that can lead to increased heart rate and other side effects associated with β2 stimulation .

Cardiovascular Effects

Xamoterol has been shown to improve both systolic and diastolic functions in patients with heart failure. Key findings from clinical studies include:

  • Improvement in Exercise Capacity : In a large European multicenter study involving over 1000 patients, xamoterol (200 mg twice daily) resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group .
  • Symptom Relief : Patients reported significant reductions in symptoms such as dyspnoea and fatigue, as measured by visual analogue scales and Likert scores .
  • Haemodynamic Improvements : Xamoterol moderately increases myocardial contractility and improves diastolic relaxation while lowering left ventricular filling pressure during both rest and moderate exercise .

Comparative Efficacy

A comparative analysis with digoxin indicated that xamoterol produced greater improvements in exercise capacity (33% vs. 17%) with fewer side effects . This suggests that xamoterol may be a favorable alternative for patients who are intolerant to traditional therapies.

Case Studies

  • Heart Failure Treatment : A double-blind randomized study compared xamoterol with placebo and digoxin over three months. The xamoterol group demonstrated significant improvements in exercise capacity and quality of life metrics .
  • Elderly Patients : Subset analyses revealed that elderly patients experienced similar benefits from xamoterol as the overall population, indicating its efficacy across age groups .
  • Safety Profile : Xamoterol was generally well tolerated, although caution is advised for patients with asthma or severe heart failure due to dilated cardiomyopathy, where adverse effects were noted .

Pharmacodynamic Characteristics

The pharmacodynamic profile of xamoterol includes:

ParameterValue
pA2 at β1-adrenoceptors7.4 - 7.8
pA2 at β2-adrenoceptors5.2 - 6.2
EC50 for cAMP generation80 nM in neonatal rat cardiomyocytes
Oral BioavailabilityApproximately 5%

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDVGROSOZBGOZ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N6O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501349036
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73210-73-8, 90730-93-1
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xamoterol fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501349036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XAMOTEROL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.